molecular formula C16H26N4O2 B12244238 ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12244238
M. Wt: 306.40 g/mol
InChI Key: DDFLHOIXVKJVQT-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4,5,6,7-tetrahydroindazole with piperazine-1-carboxylate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazine-1-carboxylate can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

ethyl 4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-3-22-16(21)20-10-8-19(9-11-20)12-15-13-6-4-5-7-14(13)17-18(15)2/h3-12H2,1-2H3

InChI Key

DDFLHOIXVKJVQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C3CCCCC3=NN2C

Origin of Product

United States

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